REACTION_CXSMILES
|
[CH3:1][C:2]1[O:3][CH2:4][CH2:5][N:6]=1.[SH:7][C:8]1[CH:13]=[CH:12][C:11]([OH:14])=[CH:10][CH:9]=1>>[CH3:1][C:2]([NH:6][CH2:5][CH2:4][S:7][C:8]1[CH:13]=[CH:12][C:11]([OH:14])=[CH:10][CH:9]=1)=[O:3]
|
Name
|
|
Quantity
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16.9 mL
|
Type
|
reactant
|
Smiles
|
CC=1OCCN1
|
Name
|
|
Quantity
|
24.85 g
|
Type
|
reactant
|
Smiles
|
SC1=CC=C(C=C1)O
|
Control Type
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UNSPECIFIED
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Setpoint
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130 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
was heated
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Type
|
TEMPERATURE
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Details
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under Ar (spontaneous heating occurred upon mixing)
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Type
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TEMPERATURE
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Details
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Upon cooling of the reaction mixture to 0° C.
|
Type
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CUSTOM
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Details
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a white solid precipitated
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Type
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CUSTOM
|
Details
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which was collected
|
Type
|
CUSTOM
|
Details
|
recrystallized from dilute EtOH
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)NCCSC1=CC=C(C=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 36.2 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |